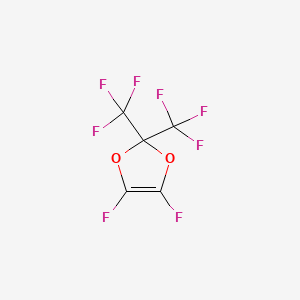

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole

Description

Properties

IUPAC Name |

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F8O2/c6-1-2(7)15-3(14-1,4(8,9)10)5(11,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYRISKCBOPJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(OC(O1)(C(F)(F)F)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37685-92-0 | |

| Record name | 1,3-Dioxole, 4,5-difluoro-2,2-bis(trifluoromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37685-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6073493 | |

| Record name | 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37697-64-6 | |

| Record name | 1,3-Dioxole, 4,5-difluoro-2,2-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037697646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole generally proceeds via halogenated precursors followed by selective dehalogenation or fluorination steps. The key intermediate is often a halogenated 1,3-dioxolane derivative, which is subsequently converted into the target dioxole through reductive or fluorinating transformations.

Preparation via Dehalogenation of Halogenated Dioxolanes

- Starting Material: 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane

- Reagents: Magnesium metal in hot tetrahydrofuran (THF)

- Conditions: Heating in THF with magnesium facilitates reductive dechlorination, converting the dichloro-dioxolane to the desired difluoro-dioxole.

Reaction Scheme Summary:

| Step | Reactant | Reagent/Condition | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | Mg, hot THF | This compound | Moderate (approx. 50-60%) |

This method is well-documented for its effectiveness in selectively removing chlorine atoms while preserving fluorine substituents, yielding the target compound in good purity.

Halogenation and Fluorination Routes

The preparation of halogenated precursors involves fluorination of tetrachlorinated 1,3-dioxolanes using reagents such as antimony trifluoride/antimony pentachloride (SbF3/SbCl5) at elevated temperatures (~120 °C).

These fluorination steps convert chlorinated dioxolanes to mixed chloro-fluoro derivatives, which are then processed further.

Zinc Dust Reduction in Alcoholic Media

A method involving zinc dust and zinc chloride in refluxing 1-propanol has been reported for the reduction of trichloro-fluoro substituted dioxolanes to yield mixtures containing 4-chloro-5-fluoro and 4,5-difluoro substituted dioxoles.

The reaction is conducted under nitrogen atmosphere with controlled addition rates and distillation to isolate products.

Industrial Scale Preparation

Industrial synthesis typically employs continuous flow reactors and high-pressure conditions to optimize yield and purity.

Catalysts such as Lewis acids are used to facilitate ring formation and fluorination steps.

Reaction parameters (temperature, pressure, time) are tightly controlled to maximize efficiency and minimize by-products.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive dechlorination with Mg in THF | 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | Mg, THF, heat | Heating, reflux | Selective removal of Cl, good purity | Moderate yield, requires handling Mg |

| Fluorination of tetrachlorinated dioxolane | 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane | SbF3/SbCl5 | 120 °C, fluorination | Efficient fluorine incorporation | Requires toxic reagents, high temp |

| Zinc dust reduction in 1-propanol | Trichloro-fluoro dioxolanes | Zn dust, ZnCl2, 1-propanol | Reflux under N2 | Mild conditions, scalable | Product mixtures, purification needed |

| Industrial continuous flow synthesis | Hexafluoropropylene oxide + fluorinating agents | Lewis acid catalysts, high pressure | Controlled temp and pressure | Scalable, high yield, purity | Complex equipment, cost |

Detailed Research Findings and Notes

The reductive dechlorination method using magnesium in THF is the most cited laboratory-scale approach to obtain pure this compound from halogenated precursors.

Zinc dust reductions in alcoholic solvents provide a route to mixtures of halogenated dioxoles, requiring further separation steps but offering milder conditions.

Fluorination using SbF3/SbCl5 is effective for introducing fluorine atoms but involves hazardous reagents and elevated temperatures, limiting its use to specialized industrial setups.

Industrial processes optimize these methods by employing continuous flow reactors and catalysts to enhance throughput and product consistency.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Polymerization: It can undergo polymerization to form high-performance polymers.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Polymerization: Catalysts such as peroxides or metal complexes are used to initiate polymerization.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction Products: Different oxidized or reduced forms of the compound.

Polymers: High-performance fluorinated polymers with unique properties.

Scientific Research Applications

Overview

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole (CAS Number: 37697-64-6) is a fluorinated organic compound characterized by its unique structure, which includes two trifluoromethyl groups and a dioxole ring. This compound exhibits significant chemical stability and reactivity due to its extensive fluorination, making it valuable in various scientific and industrial applications.

Chemistry

This compound is utilized as a building block in synthetic chemistry for the development of complex fluorinated compounds. Its ability to undergo various chemical reactions—such as substitution, oxidation, and polymerization—enables researchers to create a wide range of derivatives and materials.

Key Reactions :

- Substitution Reactions : The fluorine atoms can be replaced with other nucleophiles such as amines or alcohols.

- Oxidation/Reduction Reactions : It can be oxidized or reduced to yield different derivatives.

- Polymerization : It can polymerize to form high-performance fluorinated polymers.

Biology and Medicine

The compound's stability and biocompatibility make it a candidate for drug delivery systems. Its interactions with biological macromolecules suggest potential applications in medicinal chemistry.

Potential Applications :

- Drug Delivery Systems : Its ability to form stable complexes with therapeutic agents enhances drug efficacy.

- Antimicrobial Activity : Research indicates that similar fluorinated compounds may effectively target bacterial infections.

- Anticancer Properties : Investigations into its ability to inhibit tumor growth are ongoing.

Industrial Applications

In industry, this compound is employed in the production of high-performance materials such as coatings and membranes. Its chemical stability makes it suitable for applications requiring durability and resistance to degradation.

Case Studies

-

Antifungal Activity Study :

- A study demonstrated that fluorinated compounds could disrupt fungal cell membranes, indicating potential for antifungal applications.

-

Drug Delivery Research :

- Research has highlighted the use of this compound in enhancing the therapeutic efficacy of existing pharmaceuticals through improved delivery mechanisms.

-

Polymer Development :

- The compound has been successfully used in creating high-performance polymers that exhibit unique properties beneficial for various industrial applications.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole is primarily related to its chemical stability and reactivity. The compound’s fluorinated structure allows it to interact with various molecular targets and pathways, including:

Molecular Targets: Enzymes, receptors, and other biomolecules.

Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular processes.

Comparison with Similar Compounds

Polytetrafluoroethylene (PTFE)

Key Differences : Teflon AF2400’s amorphous structure enables superior gas transport and solution processability, whereas PTFE’s crystallinity limits permeability but enhances mechanical rigidity .

Polyvinylidene Fluoride (PVDF)

- Functional Groups : PVDF contains –CH₂–CF₂– repeat units, making it less hydrophobic than Teflon AF2400 .

- Ion Selectivity : Teflon AF2400 membranes exhibit higher selectivity for H⁺ over K⁺ (log K_H⁺,K⁺ ≈ −12) due to fluorous matrix inertness , whereas PVDF-based ISEs show lower selectivity.

Comparison with Other Dioxole-Based Copolymers

PT Copolymer (Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-1,3-dioxane derivatives])

- Structure: Incorporates a 1,3-dioxane comonomer instead of TFE .

- Performance : Demonstrates enhanced CO₂ diffusivity (critical for CO₂ electroreduction) but lower mechanical stability compared to Teflon AF2400 .

- Applications : Tailored for gas diffusion electrodes in fuel cells, whereas Teflon AF2400 is preferred for ISEs and optical coatings .

Comparison with Fluorinated Ionomers

Nafion®

Key Insight : Teflon AF2400’s copolymer structure provides tunable gas permeability, but proton conductivity requires functionalization, unlike Nafion’s inherent ion-conducting groups .

Comparison with Other Amorphous Fluoropolymers

Teflon AF 1600

- Composition: Similar to AF2400 but with lower dioxole monomer content (65% vs. 87%) .

- Thermal Stability : Lower Tg (~160°C) compared to AF2400 (240°C) , limiting high-temperature applications.

- Optical Clarity : AF1600 is used in fiber coatings and optical devices, whereas AF2400’s higher Tg suits harsh environments .

Research Findings and Functional Group Impact

Effect of COOH Groups in Teflon AF2400

- Source: Hydrolysis of residual C(=O)F groups generates COOH (1 group per 854 monomer units), which binds Na⁺, K⁺, and Ca²⁺ (log K = 3.5–6.8) .

- Impact on Sensors: At low ionophore concentrations, COOH groups reduce H⁺ selectivity but are mitigated by increasing ionophore content .

Functionalization via C(=O)F Groups

- Teflon AF2400’s C(=O)F groups enable covalent modification (e.g., amine coupling) to introduce proton-conducting sites, unlike inert PTFE .

Biological Activity

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole (CAS Number: 37697-64-6) is a fluorinated organic compound notable for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features two trifluoromethyl groups and a dioxole ring, contributing to its chemical stability and reactivity. This article explores its biological activity, highlighting relevant research findings, case studies, and applications.

- Molecular Formula : C5F8O2

- Molecular Weight : 244.04 g/mol

- Density : 1.72 g/cm³

- Boiling Point : 32-33°C

- Refractive Index : 1.307

The biological activity of this compound is primarily attributed to its fluorinated structure, which enhances its interactions with biological macromolecules such as proteins and nucleic acids. The compound can influence various cellular pathways through:

- Molecular Targets : Enzymes, receptors, and other biomolecules.

- Pathways Involved : Signal transduction pathways and metabolic processes.

Drug Development

Research has indicated that compounds with similar fluorinated structures exhibit promising pharmacological properties. Specifically:

- Antimicrobial Activity : Compounds containing CF2 groups have shown potential in targeting bacterial infections.

- Anticancer Properties : Fluorinated compounds are being explored for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer metabolism .

Case Studies

- Antifungal Activity : A study demonstrated that fluorinated compounds could serve as effective antifungal agents by disrupting fungal cell membranes or inhibiting essential metabolic pathways .

- Drug Delivery Systems : The stability and biocompatibility of this compound make it a candidate for drug delivery applications. Its ability to form stable complexes with drugs can enhance the therapeutic efficacy of existing pharmaceuticals.

Synthesis and Industrial Applications

The synthesis of this compound typically involves:

- Reaction of hexafluoropropylene oxide with suitable fluorinating agents under controlled conditions.

- Utilization of catalysts like Lewis acids to facilitate the formation of the dioxole ring.

This compound is not only significant in drug development but also finds applications in the production of high-performance materials such as coatings and membranes due to its chemical stability and resistance to degradation .

Summary of Research Findings

Q & A

Q. What are the established methods for synthesizing and characterizing 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole?

The compound is typically synthesized via copolymerization with tetrafluoroethylene (TFE) under controlled conditions. For example, Teflon AF2400 is produced by copolymerizing the dioxole monomer (87 mol%) with TFE, requiring precise temperature and pressure to achieve high thermal stability and optical transparency . Structural characterization employs nuclear magnetic resonance (NMR) for monomer purity (>98%) and X-ray photoelectron spectroscopy (XPS) to analyze surface chemistry, particularly oxygen content in copolymer films .

Q. What are the key physical and thermal properties critical for experimental design?

These properties are vital for applications in optics, electronics, and coatings.

Q. How is this compound utilized in copolymer systems for material science applications?

The compound is copolymerized with TFE to form fluorinated polymers (e.g., Teflon AF1600/AF2400) for:

- Optically transparent coatings : High Tg (>160°C) and >95% transmittance enable use in UV-resistant lenses .

- Ion-selective membranes : AF2400’s fluorous matrix enhances sensor selectivity and mechanical stability in electrochemical devices .

- Biocompatible surfaces : Hydrophobic properties (contact angle 104°) reduce macrophage adhesion in biomedical studies .

Advanced Research Questions

Q. How do data contradictions arise in reactivity studies involving Teflon AF-based membranes?

Unexpected reactivity in AF2400 membranes stems from trace COOH groups (1 per 854 monomer units) formed by hydrolysis of residual carboxylic acid fluoride (COF) groups. These groups bind ions (e.g., Na⁺, K⁺) with logK = 3.5–6.8, skewing sensor selectivity. Mitigation strategies include:

Q. What methodologies optimize copolymer ratios for specific applications?

Copolymer performance depends on dioxole-to-TFE ratios:

| Dioxole Content | Application | Key Outcome |

|---|---|---|

| 65 mol% (AF1600) | General coatings | Balanced mechanical strength |

| 87 mol% (AF2400) | Ion-selective membranes | Enhanced fluorous inertness |

Q. Experimental Design :

Q. How does surface chemistry influence biological interactions in cell culture studies?

Surfaces coated with Teflon AF exhibit low oxygen content (~15.7 dyn/cm surface energy), correlating with reduced macrophage adhesion and Rho GTPase activation. Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.